[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid
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Overview
Description
MonobenzylFosaprepitant is a derivative of Fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. Fosaprepitant is a prodrug of Aprepitant, which acts as a neurokinin-1 (NK1) receptor antagonist . MonobenzylFosaprepitant retains the core structure of Fosaprepitant but includes a benzyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MonobenzylFosaprepitant involves the introduction of a benzyl group to the Fosaprepitant molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and catalytic hydrogenation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of MonobenzylFosaprepitant follows Good Manufacturing Practices (GMP) to ensure product consistency and quality. The process includes large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: MonobenzylFosaprepitant undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organic solvents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of MonobenzylFosaprepitant with altered functional groups, enhancing its chemical and biological properties.
Scientific Research Applications
MonobenzylFosaprepitant has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Investigated for its potential effects on cellular pathways and receptor interactions.
Mechanism of Action
MonobenzylFosaprepitant exerts its effects by acting as a neurokinin-1 (NK1) receptor antagonist. It blocks the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting . The compound crosses the blood-brain barrier and occupies NK1 receptors in the central nervous system, inhibiting the emetic signal transduction pathways .
Comparison with Similar Compounds
Fosaprepitant: The parent compound, used as an antiemetic.
Aprepitant: The active form of Fosaprepitant, also an NK1 receptor antagonist.
Uniqueness: MonobenzylFosaprepitant is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties, such as increased bioavailability and longer half-life. This modification can potentially improve its efficacy and reduce the frequency of administration compared to Fosaprepitant and Aprepitant .
Properties
Molecular Formula |
C30H28F7N4O6P |
---|---|
Molecular Weight |
704.5 g/mol |
IUPAC Name |
[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid |
InChI |
InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42) |
InChI Key |
QOXVNNXGBGMHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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